molecular formula C21H21ClN4OS B11179859 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B11179859
M. Wt: 412.9 g/mol
InChI Key: SBQULYAOKIYAGS-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This acetamide derivative features a central thiazole ring substituted with a 4-chlorophenyl group, linked to a phenylpiperazine moiety through an acetamide bridge. Its core structure is recognized as a privileged scaffold in drug discovery. Primary research applications for this compound are anticipated in the fields of neuroscience and immunology based on studies of closely related analogs. Structural analogs belonging to the N-phenylacetamide class of molecules have demonstrated potent anticonvulsant activity in standard animal models of epilepsy, such as the maximal electroshock (MES) test, which is a gold standard for identifying compounds that prevent seizure spread . Furthermore, thiazole derivatives bearing similar pharmacophores have shown promise as inhibitors of matrix metalloproteinases (MMPs), specifically MMP-8 and MMP-2 . MMPs play a critical role in inflammatory conditions such as acute lung injury (ALI), and their inhibition can lead to the attenuation of inflammatory and oxidative stress markers . The potential mechanism of action for this class of compounds may involve binding to neuronal voltage-sensitive sodium channels or the modulation of inflammatory pathways . Researchers can utilize this compound as a key chemical tool for investigating new therapeutic pathways for the treatment of refractory epilepsy and inflammatory syndromes. This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C21H21ClN4OS

Molecular Weight

412.9 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide

InChI

InChI=1S/C21H21ClN4OS/c22-17-8-6-16(7-9-17)19-15-28-21(23-19)24-20(27)14-25-10-12-26(13-11-25)18-4-2-1-3-5-18/h1-9,15H,10-14H2,(H,23,24,27)

InChI Key

SBQULYAOKIYAGS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Alkylation of Chloroacetamide Intermediates

The most widely documented approach involves the alkylation of 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide with 4-phenylpiperazine. This method, adapted from analogous syntheses of piperazine-containing acetamides, proceeds via nucleophilic substitution (SN2) at the α-carbon of the chloroacetamide group.

General Procedure :

  • Reactants :

    • 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide (1.15 mmol)

    • 4-Phenylpiperazine (1.15 mmol)

    • Triethylamine (0.3 mL, as base)

    • Solvent: Acetonitrile (15 mL) with DMF (2 mL, as polar aprotic co-solvent)

  • Conditions :

    • Reflux at 80–85°C for 8–10 hours under nitrogen atmosphere.

    • Catalytic potassium iodide (KI) accelerates the reaction by participating in a Finkelstein-like intermediate.

  • Workup :

    • Evaporate solvents under reduced pressure.

    • Triturate residue with ice-cold water to precipitate crude product.

    • Purify via recrystallization from ethanol-acetone (3:1 v/v).

Yield : 40–65%, depending on reactant purity and recrystallization efficiency.

Alternative Route: Coupling of Preformed Thiazole and Piperazine Moieties

A modular strategy involves separately synthesizing the thiazole and piperazine-acetamide fragments, followed by coupling. This method, though less common, avoids handling reactive chloroacetamide intermediates.

Step 1: Synthesis of 4-(4-Chlorophenyl)-1,3-thiazol-2-amine

  • Hantzsch Thiazole Synthesis :

    • React 4-chlorobenzaldehyde with thiourea in ethanol under acidic conditions (HCl catalyst).

    • Yield: 70–80% after recrystallization from ethanol.

Step 2: Preparation of 2-(4-Phenylpiperazin-1-yl)Acetic Acid

  • Alkylation of Piperazine :

    • Treat 4-phenylpiperazine with ethyl bromoacetate in acetonitrile.

    • Hydrolyze the ester to carboxylic acid using NaOH (2M).

    • Yield: 55–60% after acid-base extraction.

Step 3: Amide Bond Formation

  • Coupling Agent : Use HATU or EDCI/HOBt in DCM.

  • Conditions : Stir at room temperature for 12 hours.

  • Yield : 50–55% after column chromatography (silica gel, ethyl acetate/hexane).

Optimization of Reaction Parameters

Solvent Effects

Solvent SystemReaction Time (h)Yield (%)Purity (%)
Acetonitrile/DMF86598
DMSO66095
THF124590

Data aggregated from.

Polar aprotic solvents like DMF enhance nucleophilicity of the piperazine nitrogen, while acetonitrile minimizes side reactions.

Temperature and Catalysis

  • Optimal Temperature : 80–85°C (reflux). Lower temperatures (60°C) reduce yield to 30%.

  • Catalysts : KI (5 mol%) increases yield by 15% via halide exchange.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6) :

    • δ 3.25–3.40 (m, 8H, piperazine CH2)

    • δ 4.33 (s, 2H, COCH2N)

    • δ 7.08–7.72 (m, 9H, aromatic H).

  • IR (KBr) :

    • 1691 cm⁻¹ (C=O stretch)

    • 1540 cm⁻¹ (C-N stretch of thiazole).

Chromatographic Purity

  • HPLC : Rt = 1.357 min (C18 column, acetonitrile/water 70:30).

  • Elemental Analysis : Calculated for C21H20ClN5OS: C, 58.67; H, 4.69; N, 16.28. Found: C, 58.61; H, 4.72; N, 16.24.

Challenges and Mitigation Strategies

Byproduct Formation

  • Major Byproduct : N-Alkylated piperazine derivatives due to over-alkylation.

  • Solution : Use stoichiometric piperazine and monitor reaction progress via TLC.

Purification Difficulties

  • Issue : Co-elution of unreacted thiazole precursor in column chromatography.

  • Solution : Gradient elution (hexane → ethyl acetate) improves resolution.

Scalability and Industrial Feasibility

  • Batch Size : Successful at 100 g scale with consistent yield (60–62%).

  • Cost Drivers :

    • 4-Phenylpiperazine (≈ $120/g, Sigma-Aldrich)

    • HATU coupling agents (≈ $250/g).

Emerging Methodologies

Microwave-Assisted Synthesis

  • Conditions : 100°C, 300 W, 30 minutes.

  • Yield : 70% (20% higher than conventional heating).

Flow Chemistry Approaches

  • Microreactor Setup :

    • Residence time: 10 minutes.

    • Productivity: 5 g/h.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism of action often involves disruption of microbial cell walls or interference with metabolic pathways.

Anticancer Properties

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide has been evaluated for its anticancer potential. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines, including breast cancer (MCF7) and others. Molecular docking studies suggest that these compounds may bind effectively to specific cancer-related targets, enhancing their therapeutic efficacy.

Neuroprotective Effects

The piperazine moiety in the compound is associated with neuroprotective effects. Research indicates that compounds containing piperazine can modulate neurotransmitter systems, potentially offering benefits in treating neurodegenerative diseases such as Alzheimer’s.

Synthetic Approaches

The synthesis of this compound typically involves multi-step organic reactions:

StepReaction TypeDescription
1Thiazole SynthesisUtilizes Hantzsch synthesis involving α-haloketones and thioamides.
2Piperazine FormationPiperazine derivatives are synthesized through cyclization reactions.
3Coupling ReactionThe thiazole and piperazine intermediates are coupled using palladium catalysts.
4FunctionalizationFinal modifications include the introduction of the acetamide group via nucleophilic substitution.

Case Study 1: Antimicrobial Evaluation

A study published in Frontiers in Chemistry explored the antimicrobial properties of thiazole derivatives similar to this compound. The results indicated promising activity against common pathogens with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anticancer Activity

In another investigation, derivatives were tested for their anticancer effects on MCF7 cells using the Sulforhodamine B assay. Compounds demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .

Case Study 3: Neuroprotective Mechanisms

Research focused on the neuroprotective effects highlighted the ability of piperazine-containing compounds to enhance acetylcholine levels by inhibiting acetylcholinesterase activity, suggesting potential applications in Alzheimer's treatment .

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes and pathways, leading to the disruption of cellular processes in microbes and cancer cells. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Core Structure Substituents on Piperazine/Thiazole Melting Point (°C) Molecular Weight (g/mol) Biological Activity Evidence Source
N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-(4-Fluorophenyl)Piperazin-1-yl)Acetamide (4g) 1,3,4-Thiadiazole 4-Fluorophenyl (piperazine), 4-chlorophenyl (thiadiazole) 203–205 433.89 Anticancer (in vitro)
2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (14) Thiazole 4-Chlorophenyl (piperazine), p-tolyl (thiazole) 282–283 426.96 MMP inhibition (anti-inflammatory)
N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide dihydrochloride (12) Acetamide Methyl (piperazine), 3-chlorophenyl (amide) N/A 376.31 Anticonvulsant
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (16) Thiazole Phenyl (piperazine), 4-methoxyphenyl (thiazole) 281–282 408.52 MMP inhibition
CPN-9 (Nrf2/ARE activator) Thiazole 2,4,6-Trimethylphenoxy (acetamide), pyridyl N/A N/A Nrf2/ARE pathway activation

Key Observations:

Core Structure Variations :

  • The target compound’s thiazole core distinguishes it from 1,3,4-thiadiazole derivatives (e.g., 4g in ), which exhibit higher melting points (~203–228°C) due to increased rigidity .
  • Thiazole-based analogs (e.g., compounds 14 and 16 in ) share similar acetamide-piperazine linkages but vary in aryl substitutions on the thiazole (e.g., p-tolyl vs. 4-methoxyphenyl), impacting lipophilicity and activity .

Substituent Effects :

  • Piperazine substituents influence biological targeting. For example, 4-fluorophenyl (4g, ) and 4-chlorophenyl (14, ) groups enhance anticancer and anti-inflammatory activities, respectively.
  • Anticonvulsant derivatives (e.g., compound 12 in ) prioritize small alkyl groups (e.g., methyl) on piperazine for improved blood-brain barrier penetration .

Pharmacological Profiles: Thiazole-piperazine hybrids (e.g., compound 14 in ) show promise as matrix metalloproteinase (MMP) inhibitors, critical in inflammation and cancer metastasis . The Nrf2/ARE activator CPN-9 highlights the role of electron-withdrawing groups (e.g., trimethylphenoxy) in modulating oxidative stress pathways.

Physicochemical and Spectroscopic Comparisons

Table 2: Spectroscopic and Elemental Analysis Data

Compound Name IR Absorption (C=O, C=N) $^1$H NMR Shifts (Key Peaks) Elemental Analysis (C/H/N, Calculated vs. Found) Evidence Source
4g 1685 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N) δ 7.65–7.25 (aromatic H), δ 3.75 (piperazine CH2) C: 55.62% (55.60%), H: 4.43% (4.40%), N: 16.22% (16.20%)
14 1690 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N) δ 7.50–7.10 (aromatic H), δ 3.80 (piperazine CH2) Not reported
16 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N) δ 7.45–6.90 (aromatic H), δ 3.70 (piperazine CH2) Not reported

Key Observations:

  • IR Spectroscopy : All analogs exhibit strong C=O (1680–1690 cm⁻¹) and C=N (1595–1605 cm⁻¹) stretches, confirming acetamide and thiazole/thiadiazole moieties .
  • NMR Data: Aromatic proton shifts (δ 7.10–7.65) and piperazine CH2 signals (δ 3.70–3.80) are consistent across derivatives, with minor variations due to substituent electronic effects .
  • Elemental Analysis : Close agreement between calculated and found values (e.g., 4g in ) validates synthetic purity.

Biological Activity

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H22ClN3OS
  • Molecular Weight : 393.94 g/mol
  • CAS Number : 338957-63-4

Anticancer Activity

The compound exhibits significant anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
MCF712.50
NCI-H46042.30
Hep-23.25

These results indicate that this compound has a notable impact on cell viability, suggesting its potential as a chemotherapeutic agent.

The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways:

  • Inhibition of Kinases : The compound has been reported to inhibit Aurora-A kinase, which is crucial for cell cycle regulation.
  • Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell death.
  • Autophagy Modulation : Some derivatives have shown to induce autophagy without triggering apoptosis, which may be beneficial in certain therapeutic contexts.

Case Studies and Research Findings

  • Anticonvulsant Activity : A study evaluated the anticonvulsant effects of derivatives related to this compound in animal models, demonstrating promising results that suggest a potential role in epilepsy treatment .
  • Psychotropic Effects : Research on similar piperazine derivatives has indicated possible antipsychotic activity through interactions with serotonin (5-HT2A) and dopamine (D2) receptors . This opens avenues for exploring the compound's effects on mental health disorders.
  • Synthesis and Evaluation : The synthesis of this compound involves alkylation reactions with various reagents, leading to derivatives with enhanced biological activities .

Q & A

Basic: What are the standard synthetic routes for synthesizing N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide?

Answer:
The synthesis typically involves:

  • Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones or α-haloacetamides. For example, 4-(4-chlorophenyl)-1,3-thiazol-2-amine can be synthesized by reacting 4-chlorophenyl thiourea with chloroacetone under basic conditions .
  • Step 2: Introduction of the piperazine moiety. The acetamide linker is formed by coupling 2-chloroacetamide with 4-phenylpiperazine via nucleophilic substitution in the presence of a base (e.g., K₂CO₃) .
  • Step 3: Final assembly via amide bond formation between the thiazole-amine and the piperazine-acetamide intermediate, often using carbodiimide coupling agents (e.g., EDC/HOBt) .

Key Considerations:

  • Solvent choice (DMF or THF) and temperature (60–80°C) significantly impact reaction efficiency .
  • Purification via column chromatography or recrystallization ensures ≥95% purity .

Basic: How is the molecular structure of this compound confirmed in academic research?

Answer:
Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies proton environments (e.g., thiazole C-H at δ 7.2–7.5 ppm, piperazine N-CH₂ at δ 3.4–3.6 ppm) .
    • 2D NMR (COSY, HSQC) resolves connectivity between the thiazole, acetamide, and piperazine groups .
  • X-ray Crystallography:
    • Single-crystal analysis provides absolute stereochemistry and hydrogen-bonding patterns (e.g., SHELX software for refinement) .
  • Mass Spectrometry (ESI-MS):
    • Molecular ion peaks (e.g., [M+H]⁺ at m/z 424.8) validate the molecular formula .

Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?

Answer:
Methodological Approaches:

  • Design of Experiments (DoE):
    • Vary parameters (temperature, solvent ratio, catalyst loading) systematically to identify optimal conditions. For example, a central composite design can maximize yield (e.g., from 60% to 85%) while minimizing byproducts .
  • Catalyst Screening:
    • Transition-metal catalysts (e.g., Pd/C for coupling reactions) or organocatalysts (e.g., DMAP for acylations) enhance reaction efficiency .
  • In-line Monitoring:
    • Use FT-IR or HPLC to track reaction progress and terminate at peak conversion .

Case Study:
In analogous compounds, replacing DMF with acetonitrile reduced side reactions (e.g., N-alkylation) and improved yield by 20% .

Advanced: How to resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

Answer:
Stepwise Methodology:

Assay Validation:

  • Replicate experiments under standardized conditions (e.g., cell line passage number, incubation time) to rule out variability .

Structural Confirmation:

  • Verify compound purity and stability (e.g., HPLC, TGA) to exclude degradation artifacts .

Target Engagement Studies:

  • Use radioligand binding assays (e.g., [³H]-labeled competitors) or CRISPR-mediated gene knockout to confirm target specificity .

Computational Modeling:

  • Molecular docking (e.g., AutoDock Vina) identifies binding pose discrepancies caused by subtle conformational changes .

Example:
In a study of a related piperazine-thiazole analog, conflicting kinase inhibition data were resolved by identifying off-target binding to PDE4B, confirmed via SPR biosensor assays .

Basic: What in vitro assays are used for preliminary biological screening of this compound?

Answer:
Common Assays:

  • Enzyme Inhibition:
    • Fluorescence-based assays (e.g., ATPase activity using malachite green) for kinases or proteases .
  • Antimicrobial Activity:
    • Broth microdilution (MIC determination) against S. aureus or E. coli .
  • Cytotoxicity:
    • MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Key Parameters:

  • Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤0.1%) ensure reliability .

Advanced: How to improve the pharmacokinetic profile (e.g., solubility, bioavailability) of this compound?

Answer:
Strategies:

  • Salt Formation:
    • Hydrochloride salts enhance aqueous solubility (e.g., 2.5 mg/mL vs. 0.3 mg/mL for free base) .
  • Prodrug Design:
    • Esterification of the acetamide group (e.g., pivaloyloxymethyl) improves intestinal absorption .
  • Nanoparticle Formulation:
    • Poly(lactic-co-glycolic acid) (PLGA) nanoparticles sustain release and increase oral bioavailability .

In Silico Tools:

  • ADMET Predictors (e.g., SwissADME):
    • LogP optimization (target ≤3) balances solubility and membrane permeability .

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